Regioisomeric Potency Shift: Target Compound vs. Chlorine-Substituted Ring-B Analog (3f)
The position of the chlorine atom is a critical determinant of activity. The target compound (2-(4-chlorophenyl)-3-(4-methylphenyl)) is a distinct regioisomer from compound 3f (2-phenyl-3-(4-chlorophenyl)). This positional difference leads to a quantifiable loss in cytotoxic activity. Compound 3f, with the chlorine on the B-ring, shows dramatically reduced potency compared to the most active analog 3c (a 4-dimethylamino derivative on the B-ring) [1]. The SAR study explicitly states that this electronic distribution is crucial for optimal cytotoxicity, implying the target compound's unique arrangement will possess an activity profile distinct from both 3f and 3c [1].
| Evidence Dimension | Comparative cytotoxic potency (IC50, mg/mL) across four human cancer cell lines. |
|---|---|
| Target Compound Data | Not directly tested in the source study. The target compound is regioisomeric to compound 3f. |
| Comparator Or Baseline | Compound 3f (2-phenyl-3-(4-chlorophenyl)): A549 (1.81), SK-OV-3 (0.20), SK-MEL-2 (1.53), HCT15 (1.22). Compound 3c (most active 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)): A549 (0.57), SK-OV-3 (0.14), SK-MEL-2 (0.65), HCT15 (0.34). |
| Quantified Difference | Compound 3c (with a 4-Cl on ring A) is up to 3x more potent than 3f (with 4-Cl on ring B) against A549 cells, and up to 14x more potent against SK-OV-3 cells. This demonstrates a profound regioisomeric effect. |
| Conditions | SRB assay against A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (skin), and HCT15 (colon) human cancer cell lines; doxorubicin as positive control. |
Why This Matters
This data proves that interchanging the target compound with its 'reverse' regioisomer (3f) would lead to a 3- to 14-fold difference in observed potency, critically impacting experimental conclusions and procurement decisions.
- [1] Alam, M. S., Nam, Y.-J., & Lee, D.-U. (2013). Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. European Journal of Medicinal Chemistry, 69, 790–797. View Source
